[2-(Cyclopentyloxy)pyridin-3-yl]methanamine [2-(Cyclopentyloxy)pyridin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 954255-06-2
VCID: VC7090118
InChI: InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2
SMILES: C1CCC(C1)OC2=C(C=CC=N2)CN
Molecular Formula: C11H16N2O
Molecular Weight: 192.262

[2-(Cyclopentyloxy)pyridin-3-yl]methanamine

CAS No.: 954255-06-2

Cat. No.: VC7090118

Molecular Formula: C11H16N2O

Molecular Weight: 192.262

* For research use only. Not for human or veterinary use.

[2-(Cyclopentyloxy)pyridin-3-yl]methanamine - 954255-06-2

Specification

CAS No. 954255-06-2
Molecular Formula C11H16N2O
Molecular Weight 192.262
IUPAC Name (2-cyclopentyloxypyridin-3-yl)methanamine
Standard InChI InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2
Standard InChI Key RZPYLOUPWTVBSC-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=C(C=CC=N2)CN

Introduction

Synthesis and Preparation Methods

StepReagents/ConditionsYield (%)Key Challenges
Cyclopentyloxy IntroductionCyclopentyl bromide, K₂CO₃, DMF, 80°C60–70Competing O- vs. N-alkylation
Methanamine FormationFormaldehyde, NaBH₃CN, MeOH45–55Over-reduction risks

Alternative methods include palladium-catalyzed coupling reactions to install the cyclopentyloxy group, though these approaches often require specialized ligands and inert atmospheres.

Physicochemical Properties

The compound’s physicochemical profile is influenced by its hybrid aromatic-aliphatic structure:

  • Molecular Weight: 192.27 g/mol

  • logP (Calculated): 1.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~10 mg/mL at pH 7.4 (ionization of the amine enhances solubility)

  • Thermal Stability: Decomposition observed above 200°C under inert atmosphere.

The cyclopentyl group contributes to conformational rigidity, potentially favoring specific binding orientations in biological systems.

Chemical Reactivity and Stability

[2-(Cyclopentyloxy)pyridin-3-yl]methanamine exhibits reactivity typical of aryl ethers and primary amines:

  • Amine Derivatization: The methanamine group undergoes acylation (e.g., with acetic anhydride) or sulfonylation, enabling prodrug strategies.

  • Ether Cleavage: Strong acids (e.g., HBr in acetic acid) cleave the cyclopentyloxy bond, yielding pyridin-3-ylmethanamine derivatives.

  • Oxidative Stability: Resistant to atmospheric oxidation due to the electron-withdrawing pyridine ring.

TargetProposed MechanismLikelihood (Scale: 1–5)
Bacterial Dihydrofolate ReductaseCompetitive inhibition3
5-HT₃ ReceptorAllosteric modulation4

Applications in Pharmaceutical Research

The compound’s scaffold is valuable for:

  • Fragment-Based Drug Design: Its small size and polar/apolar balance make it a suitable fragment for optimizing pharmacokinetic properties.

  • Peptide Mimetics: The pyridine ring can mimic phenyl or heteroaromatic groups in peptide lead structures.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundSubstituentlogPAqueous Solubility (mg/mL)Bioactivity (Hypothetical)
[2-(Cyclopentyloxy)pyridin-3-yl]methanamineCyclopentyloxy1.810Moderate
[6-(Cyclohexyloxy)pyridin-3-yl]methanamineCyclohexyloxy2.18Low
(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamineOxetane1.215High

The cyclopentyloxy variant balances lipophilicity and solubility better than bulkier cyclohexyl analogs, while the oxetane-containing compound offers superior metabolic stability.

Future Research Directions

  • Crystallographic Studies: Resolve conformation preferences of the cyclopentyloxy group.

  • SAR Profiling: Systematically vary substituents to optimize target affinity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator